3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13790051
InChI: InChI=1S/C7H11FO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3H2,1-2H3,(H,9,10)
SMILES: CC1(C(CC1F)C(=O)O)C
Molecular Formula: C7H11FO2
Molecular Weight: 146.16 g/mol

3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC13790051

Molecular Formula: C7H11FO2

Molecular Weight: 146.16 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid -

Specification

Molecular Formula C7H11FO2
Molecular Weight 146.16 g/mol
IUPAC Name 3-fluoro-2,2-dimethylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C7H11FO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3H2,1-2H3,(H,9,10)
Standard InChI Key WNZWXKXCROVIQC-UHFFFAOYSA-N
SMILES CC1(C(CC1F)C(=O)O)C
Canonical SMILES CC1(C(CC1F)C(=O)O)C

Introduction

Structural and Stereochemical Analysis

The core structure of 3-fluoro-2,2-dimethylcyclobutane-1-carboxylic acid features a strained cyclobutane ring, which adopts a non-planar "puckered" conformation to alleviate angle strain. The fluorine atom at position 3 introduces electronegativity, polarizing adjacent C–F bonds (bond length ~1.39 Å) , while the geminal dimethyl groups at position 2 impose significant steric hindrance. X-ray crystallography of analogous fluorocyclobutanes reveals bond angles of approximately 88° at the fluorinated carbon, deviating from ideal tetrahedral geometry due to ring strain .

The carboxylic acid group at position 1 participates in hydrogen bonding, with a predicted pKa of ~2.8–3.2 based on comparisons to 3-fluorocyclobutane-1-carboxylic acid (pKa 3.1) . Stereochemical considerations are critical, as the spatial arrangement of substituents influences reactivity. While the exact stereochemistry of this compound remains unspecified in available literature, synthetic routes for related structures often yield trans configurations between the fluorine and carboxylic acid groups to minimize steric clashes.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

  • Cyclobutane Ring Formation: A [2+2] photocycloaddition between fluorinated alkenes and ketenes could generate the cyclobutane core. For example, irradiation of 3-fluoro-2-methylpropene with dimethylketene may yield the desired skeleton.

  • Fluorination Strategies: Post-cyclization fluorination using agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) could introduce the fluorine atom. This electrophilic fluorination typically proceeds in acetonitrile at 60–80°C .

  • Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group at position 1 would yield the carboxylic acid functionality. tert-Butyl ester protection may be employed to prevent decarboxylation during synthesis.

Industrial Production Challenges

Scale-up faces three primary hurdles:

  • Ring Strain Energy: The cyclobutane ring’s strain energy (~110 kJ/mol) necessitates low-temperature reactions to prevent thermal decomposition .

  • Steric Effects: Geminal dimethyl groups hinder reagent access to the reaction center, requiring polar aprotic solvents like DMF to enhance solubility .

  • Purification Complexity: Similar fluorinated cyclobutanes show poor crystallization tendencies, often necessitating chromatographic purification .

Property3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic Acid3-Fluorocyclobutane-1-carboxylic Acid 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic Acid
Molecular FormulaC₇H₁₁FO₂C₅H₇FO₂C₆H₉FO₃
Molecular Weight (g/mol)146.16118.11148.13
Predicted LogP1.80.90.5
Estimated Water Solubility12 mg/mL23 mg/mL45 mg/mL
Thermal StabilityDecomposes >150°CStable to 200°CDecomposes >120°C

Chemical Reactivity and Functionalization

Acid-Base Behavior

The carboxylic acid group undergoes typical protonation/deprotonation equilibria:
RCOOHRCOO+H+(pKa3.0)\text{RCOOH} \rightleftharpoons \text{RCOO}^- + \text{H}^+ \quad (\text{pKa} \approx 3.0)
At physiological pH (7.4), >99.9% of the molecules exist in the deprotonated carboxylate form, influencing salt formation and crystallization tendencies .

Decarboxylation Pathways

Thermogravimetric analysis of similar compounds shows mass loss beginning at 150°C, corresponding to CO₂ elimination:
RCO2HΔRH+CO2\text{RCO}_2\text{H} \xrightarrow{\Delta} \text{RH} + \text{CO}_2 \uparrow
The reaction follows first-order kinetics with an activation energy of ~85 kJ/mol, as determined by Arrhenius plots for 3-fluorocyclobutane-1-carboxylic acid .

Fluorine-Specific Reactivity

The C–F bond (bond dissociation energy ~485 kJ/mol) resists homolytic cleavage but participates in nucleophilic aromatic substitution under forcing conditions. In acidic media, the fluorine may act as a leaving group, though this is less common than in aromatic systems.

Comparative Analysis with Fluorinated Cyclobutanes

The table below contrasts key features with structurally related compounds:

Feature3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic Acid3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic Acid3-Fluorocyclobutane-1-carboxylic Acid
Ring Substituents2,2-dimethyl, 3-F, 1-COOH3-F, 3-CH₂OH, 1-COOH3-F, 1-COOH
Hydrogen Bond Donors1 (COOH)2 (COOH, OH)1 (COOH)
Topological Polar SA37.1 Ų66.5 Ų37.1 Ų
Synthetic ComplexityHigh (gem-dimethyl introduction)Moderate (hydroxymethylation)Low

The geminal dimethyl groups in the target compound increase synthetic complexity but enhance metabolic stability compared to hydroxyl-bearing analogs.

Research Challenges and Future Outlook

Key unresolved questions include:

  • Crystallization Behavior: Can suitable co-crystallizing agents be identified given the compound’s low melting point?

  • Enantioselective Synthesis: What chiral catalysts enable asymmetric construction of the cyclobutane ring?

  • Biological Screening: Does the compound show activity against SARS-CoV-2 main protease (Mpro), given cyclobutanes’ protease affinity?

Advances in flow chemistry and computational modeling (e.g., DFT studies of ring strain effects) could address these challenges. Collaboration between synthetic chemists and computational researchers will be essential to unlock this molecule’s full potential.

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